molecular formula C10H12F3N B1592226 1-(4-(Trifluoromethyl)phenyl)propan-1-amine CAS No. 439811-20-8

1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B1592226
CAS No.: 439811-20-8
M. Wt: 203.2 g/mol
InChI Key: YOETTZCHIABKPH-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a fluorinated aromatic amine with the chemical formula C₁₀H₁₂F₃N and a molecular weight of 203.21 g/mol (free base). Its hydrochloride salt form (CAS 856563-00-3) has a molecular weight of 239.67 g/mol and is commercially available at ≥95% purity . The compound features a propan-1-amine chain attached to a para-substituted trifluoromethylphenyl group, a structural motif that enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOETTZCHIABKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593490
Record name 1-[4-(Trifluoromethyl)phenyl]propan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30593490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439811-20-8, 885276-54-0
Record name 1-[4-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Trifluoromethyl)phenyl]propylamine
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Preparation Methods

Reductive Amination of 1-(4-(Trifluoromethyl)phenyl)propan-1-one

One of the most common and efficient routes to 1-(4-(trifluoromethyl)phenyl)propan-1-amine involves reductive amination of the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one.

  • Process Overview:

    • The ketone is reacted with an amine source (commonly ammonia or a primary amine) in the presence of a reducing agent.
    • Catalytic hydrogenation using metal catalysts such as Raney Nickel under hydrogen pressure is frequently employed.
    • The reaction proceeds via imine formation followed by reduction to the amine.
  • Key Details:

    • Suitable solvents include alcohols (e.g., methanol), toluene, or other organic solvents.
    • Reaction temperatures typically range from 25°C to 55°C.
    • Hydrogen pressure is maintained at moderate levels (e.g., 2-3 kg/cm²).
    • The process can be optimized for yield and purity by controlling pH and reaction time.
  • Example from Related Compound Synthesis:

    • A similar process is described in the preparation of fenfluramine derivatives, where 1-(3-(trifluoromethyl)phenyl)propan-2-one is reductively aminated with ethylamine using borohydride reducing agents or catalytic hydrogenation with Raney Nickel.

Synthesis via Hydrolysis and Subsequent Functional Group Transformations

Another preparative route begins with hydrolysis of nitrile precursors to corresponding acids, followed by conversion to ketones and then reductive amination.

  • Stepwise Approach:

    • Hydrolyze 2-(4-(trifluoromethyl)phenyl)acetonitrile to 2-(4-(trifluoromethyl)phenyl)acetic acid.
    • React the acid with acetic anhydride and a catalyst to form 1-(4-(trifluoromethyl)phenyl)propan-2-one.
    • Perform reductive amination as described above to obtain the amine.
  • Advantages:

    • This method allows for the preparation of the ketone intermediate with high purity.
    • It is amenable to scale-up for industrial production.
  • Catalysts and Conditions:

    • Acid hydrolysis typically uses aqueous acidic or basic conditions.
    • Ketone formation involves acylation reactions catalyzed by Lewis acids or other suitable catalysts.
    • Reductive amination uses hydrogenation catalysts or borohydride reagents.
  • Reference Example:

    • The method is outlined in patent literature describing fenfluramine synthesis, which shares structural similarity with this compound.

Oxazoline Ring Opening Strategy

A more specialized synthetic strategy involves the use of oxazoline intermediates.

  • Method Description:

    • Starting from 5-methyl-2-aryl-4,5-dihydrooxazoles, the oxazoline ring is activated by triflic anhydride.
    • The ring then undergoes opening to yield trifluoromethylsulfonamido propan-2-yl esters.
    • Subsequent transformations can lead to the desired amine.
  • Key Features:

    • The reaction is performed at low temperatures (e.g., −70°C) to control selectivity.
    • Electron-withdrawing substituents on the phenyl ring improve yields.
    • The method is efficient for preparing trifluoromethylsulfonamido derivatives but can be adapted for amine preparation.
  • Analytical Characterization:

    • Products are characterized by NMR techniques (1H, 13C, HSQC, HMBC), IR, and mass spectrometry.
    • Cytotoxicity assays have been performed on related compounds to assess biological activity, indicating the method’s relevance in medicinal chemistry.

Metallaphotoredox Catalytic Multicomponent Coupling (Emerging Method)

Recent advances include metallaphotoredox catalysis enabling modular synthesis of trifluoromethylated amines.

  • Reaction Components:

    • 3,3,3-Trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids.
  • Catalysts:

    • Iridium-based photocatalysts combined with nickel catalysts.
  • Advantages:

    • Allows for the incorporation of trifluoromethyl groups into aliphatic carbons in a branched fashion.
    • Provides a modular and potentially more sustainable synthetic route.
  • Status:

    • This method is at the research stage but shows promise for future scalable synthesis of trifluoromethylated amines.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Conditions Advantages Limitations
Reductive Amination of Ketone Ketone + Amine + Reducing Agent Raney Ni, H₂ pressure, 25–55°C High yield, scalable Requires ketone intermediate
Hydrolysis + Ketone Formation + Reductive Amination Nitrile → Acid → Ketone → Amine Acid/base hydrolysis, acylation catalyst, hydrogenation Stepwise control, scalable Multi-step, requires purification
Oxazoline Ring Opening Oxazoline + Triflic Anhydride → Ring opening Triflic anhydride, low temp (−70°C) Efficient for sulfonamide derivatives Low temp, specialized reagents
Metallaphotoredox Catalysis Multicomponent coupling under light catalysis Iridium photocatalyst, Ni catalyst Modular, sustainable, innovative Early stage, complex setup

Detailed Research Findings and Notes

  • Electron-withdrawing groups on the phenyl ring enhance yields in oxazoline ring-opening strategies, indicating electronic effects are crucial in optimizing synthesis.
  • Reductive amination is a versatile and widely employed method, with control over stereochemistry possible by choice of amine and catalyst.
  • The hydrolysis and ketone formation route is well-documented in patent literature for related trifluoromethylated amines, suggesting industrial relevance.
  • Metallaphotoredox catalysis represents a cutting-edge approach that may reduce steps and improve sustainability but requires further development for routine application.
  • Analytical characterization using NMR, IR, and mass spectrometry is standard to confirm product identity and purity.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading significantly impact yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide
  • Reducing agents like lithium aluminum hydride or sodium borohydride
  • Substitution reagents such as halogens or nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Hyperparathyroidism

Cinacalcet is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis. It acts as a calcimimetic agent, enhancing the sensitivity of calcium-sensing receptors in the parathyroid glands. This results in reduced parathyroid hormone (PTH) secretion, thereby lowering serum calcium levels and mitigating the risks associated with hyperparathyroidism, such as bone disease and cardiovascular complications .

1.2 Management of Hypercalcemia

In addition to its role in treating hyperparathyroidism, cinacalcet is effective for managing hypercalcemia associated with malignancies. By reducing PTH levels, it helps control elevated calcium levels in patients with certain cancers .

4.1 Clinical Trials

Several clinical trials have demonstrated the efficacy of cinacalcet in managing secondary hyperparathyroidism:

  • Study on CKD Patients : A pivotal trial involving CKD patients on dialysis showed significant reductions in PTH levels and improvements in bone mineral density when treated with cinacalcet compared to placebo .
  • Long-term Efficacy : Long-term studies have indicated sustained benefits in calcium control and a favorable safety profile over extended periods of treatment .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating their activity. This can result in various pharmacological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS No. Substituent Position/Modification Key Structural Features Implications
1-(4-(Trifluoromethyl)phenyl)propan-1-amine 885276-54-0 Para-CF₃, propan-1-amine Linear amine chain, strong electron-withdrawing CF₃ group High lipophilicity; potential for π-π interactions with aromatic enzyme pockets
1-[3-(Trifluoromethyl)phenyl]propylamine 473732-59-1 Meta-CF₃, propylamine Meta substitution alters electronic effects Reduced dipole moment compared to para-CF₃; possible steric hindrance in binding
3-(2-(Trifluoromethyl)phenyl)propan-1-amine N/A Ortho-CF₃, propan-1-amine Ortho substitution introduces steric bulk Steric hindrance may limit binding to planar active sites; distinct NMR shifts (δ 7.6–7.8 ppm for aromatic protons)
2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine N/A Para-CF₃, propen-1-amine Unsaturated allylic amine Increased rigidity and altered electronic distribution; potential for Michael addition reactivity

Cyclopropane and Bulky Substituent Analogs

  • However, ring strain may reduce metabolic stability compared to the flexible propan-1-amine chain .
  • (R)-N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine (CAS 21172-43-0): The naphthyl group increases aromatic surface area, favoring hydrophobic interactions. The stereocenter (R-configuration) may confer enantioselective activity, as seen in related drugs like Cinacalcet .

Pharmacologically Relevant Derivatives

  • 3-(3-Trifluoromethylphenyl)propyl Methanesulfonate (CAS 1217809-88-5): A Cinacalcet impurity, this compound replaces the amine with a methanesulfonate group, rendering it inactive as a calcium receptor modulator. Highlights the critical role of the primary amine in pharmacological activity .
  • Their efficacy against Trypanosoma cruzi underscores the importance of CF₃ in enhancing binding to hydrophobic enzyme pockets .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)propan-1-amine, also known as a trifluoromethyl-substituted phenyl amine, has garnered attention due to its significant biological activity and potential applications in medicinal chemistry. This compound is characterized by a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and ability to interact with various biological targets.

The molecular formula of this compound is C10H12F3N, with a molecular weight of approximately 239.67 g/mol. The presence of the trifluoromethyl group is crucial as it influences the compound's chemical behavior, enhancing its binding affinity to proteins and enzymes, which may modulate their activity.

Preliminary studies indicate that this compound may influence metabolic pathways by interacting with specific enzymes. The trifluoromethyl substitution allows the compound to penetrate lipid membranes effectively, facilitating interactions with hydrophobic regions of proteins. This property is essential for its potential role in pharmacological applications, particularly in enzyme inhibition and modulation.

Interaction with Enzymes

Research has shown that compounds similar to this compound exhibit notable inhibitory activity against various enzymes. For instance, modifications in structure can lead to enhanced activity against monoamine oxidase B (MAO-B), a target for treating neurodegenerative disorders . The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased inhibitory potency.

Case Studies

A case study focusing on the structure-activity relationship (SAR) of related compounds revealed that the introduction of trifluoromethyl groups significantly improved MAO-B inhibition. For example, a compound with an IC50 value of 21 nM was reported, demonstrating strong activity compared to its analogs without such substitutions .

Toxicological Profile

The safety profile of this compound indicates moderate hazards. It is classified as causing skin and serious eye irritation but does not exhibit significant mutagenic or carcinogenic properties . Overexposure may lead to methemoglobinemia, highlighting the need for careful handling in laboratory settings.

Comparative Analysis

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(3-(Trifluoromethyl)phenyl)propan-1-amineTrifluoromethyl at position 3Different biological activity due to substitution position
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amineContains a chloro substituentEnhanced reactivity due to chlorine's electronegativity
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amineEthyl substitution instead of propanAltered pharmacokinetics due to ethyl group

This table illustrates how variations in substitution can lead to different biological activities and pharmacological profiles.

Q & A

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Confirm enantiopurity via circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(Trifluoromethyl)phenyl)propan-1-amine
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